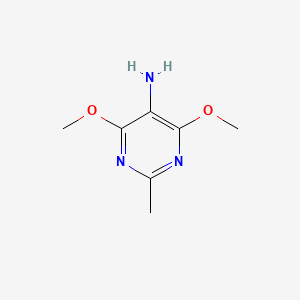![molecular formula C16H18ClN3O2 B2929771 N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide CAS No. 338749-79-4](/img/structure/B2929771.png)
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyrrolidine rings, along with the acetamide group . The presence of these groups would influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure . For example, the presence of the isoxazole and pyrrolidine rings could influence its solubility, while the acetamide group could influence its reactivity .Applications De Recherche Scientifique
Antiviral Activity
Compounds containing the indole nucleus, such as our compound of interest, have been found to exhibit significant antiviral activities . Indole derivatives have been synthesized and tested against a variety of viruses, including influenza A and Coxsackie B4 virus . The structural similarity suggests that N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}-2-(pyrrolidin-1-yl)acetamide could potentially be explored for its efficacy against these or similar viral strains.
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . Given the biological activity of compounds with similar structures, it is plausible that our compound could serve as a pharmacophore in the development of new anti-inflammatory drugs .
Anticancer Potential
The indole scaffold is present in many synthetic drug molecules with clinical applications, including anticancer treatments. The bioactive aromatic compounds in the indole nucleus bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . This suggests a potential application of our compound in cancer research and drug development.
Antioxidant Properties
Research has indicated that indole derivatives can exhibit considerable antioxidant activity . This activity is often evaluated using methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH). The presence of a phenyl ring in the structure of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide could indicate a potential for antioxidant applications .
Antimicrobial and Antibacterial Effects
Indole derivatives have shown good antimicrobial and antibacterial activities . Compounds with a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage have been found effective against test microorganisms . This suggests that our compound could be investigated for similar antimicrobial properties.
Anticonvulsant and Antinociceptive Activities
Some indole derivatives have been synthesized and screened for their anticonvulsant and antinociceptive activities . The mechanism of action for these compounds often involves in vitro ion channel binding assays . This area of application could be relevant for our compound, considering its structural features.
Plant Hormone Analogues
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is an indole derivative. The structural similarity raises the possibility that N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide could be explored as a plant hormone analogue or as a compound in plant growth studies .
Pharmacological Activity Screening
Given the broad spectrum of biological activities associated with indole derivatives, our compound could be used in pharmacological activity screening to discover new therapeutic possibilities. The diverse biological activities of indole derivatives make them a valuable resource for developing new drugs with various pharmacological effects .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-3-12(4-6-13)15-9-14(22-19-15)10-18-16(21)11-20-7-1-2-8-20/h3-6,9H,1-2,7-8,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIVMFTWXPDCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(1-pyrrolidinyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

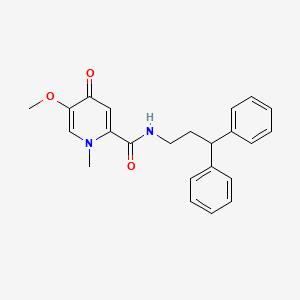
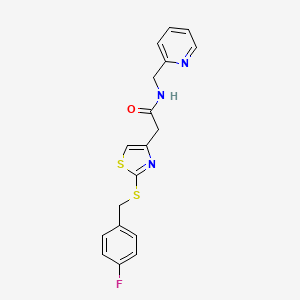
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)
![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

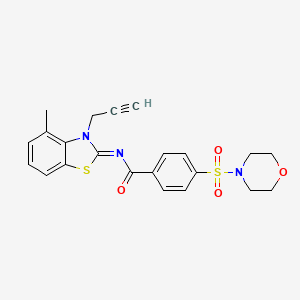
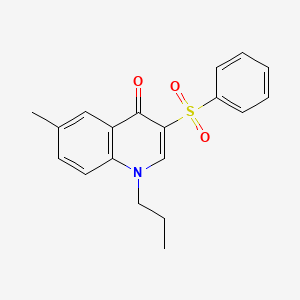
![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
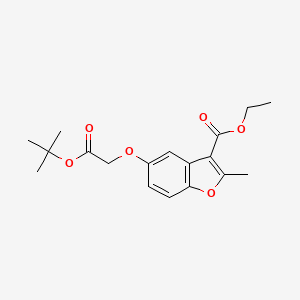
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
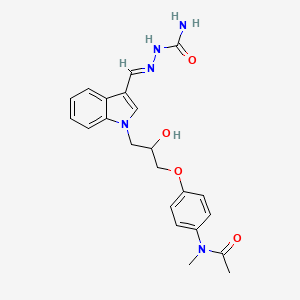
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

